3-Butoxy-2,2-dimethylcyclobutan-1-one
Description
Significance of Strained Carbocyclic Scaffolds in Modern Organic Synthesis
Strained carbocyclic molecules, such as those containing cyclopropane (B1198618) and cyclobutane (B1203170) rings, are high-energy compounds that serve as powerful tools in the hands of synthetic chemists. researchgate.net The inherent ring strain, a combination of angle strain and torsional strain, makes these molecules susceptible to ring-opening reactions, ring expansions, and rearrangements, thereby providing pathways to a diverse array of acyclic and larger cyclic systems. nih.gov For instance, the strain energy of a cyclobutane ring is approximately 26.3 kcal/mol, which significantly influences its reactivity compared to its more stable cyclopentane (B165970) and cyclohexane (B81311) counterparts. nih.gov This stored energy can be harnessed to drive reactions that might otherwise be thermodynamically unfavorable.
Cyclobutanones, specifically, are valuable building blocks in the synthesis of natural products, pharmaceuticals, and other biologically active molecules. nih.govliskonchem.com Their utility stems from the electrophilic nature of the carbonyl carbon and the ability of the four-membered ring to undergo a variety of transformations. The presence of the carbonyl group also provides a handle for further functionalization, such as α-alkylation and aldol (B89426) reactions. nih.gov
Molecular Architecture and Design Considerations for 3-Butoxy-2,2-dimethylcyclobutan-1-one
The specific substitution pattern of this compound is a deliberate design that imparts unique electronic and steric properties to the molecule. Each substituent plays a critical role in modulating the reactivity and conformation of the cyclobutanone (B123998) core.
The butoxy group at the 3-position introduces both electronic and steric effects. Electronically, the oxygen atom of the butoxy group can exert an electron-withdrawing inductive effect due to its high electronegativity, which can influence the reactivity of the neighboring carbonyl group. brainkart.com However, the lone pairs on the oxygen can also participate in through-space or through-bond interactions, potentially affecting the conformation of the ring.
Sterically, the butoxy group is a moderately bulky substituent. Its presence can influence the approach of reagents to the cyclobutanone ring, potentially directing reactions to a specific face of the molecule. The flexibility of the butyl chain allows it to adopt various conformations, which can further impact the steric environment around the cyclobutanone core.
The geminal dimethyl groups at the 2-position have a profound impact on the cyclobutane ring, a phenomenon often referred to as the Thorpe-Ingold effect or the gem-dimethyl effect. wikipedia.org This effect generally favors cyclization and can influence the ring's conformation and strain. Computational studies have shown that 1,1-dimethylcyclobutane is significantly less strained than the parent cyclobutane. nih.gov This reduction in strain is attributed to the compression of the internal C-C-C bond angle by the bulky methyl groups, which in turn brings the ends of a potential chain closer together, favoring ring formation. wikipedia.org
Overview of Academic Research Trajectories for Novel Cyclobutanone Derivatives
Academic research into novel cyclobutanone derivatives is a vibrant and expanding field, driven by the quest for new synthetic methodologies and the construction of complex molecular architectures. researchgate.netnih.gov Recent trends have focused on several key areas:
Asymmetric Synthesis: The development of stereocontrolled methods for the synthesis of chiral cyclobutanones is a major focus. This includes the use of chiral auxiliaries, catalysts, and organocatalytic approaches to achieve high enantioselectivity in [2+2] cycloadditions and other ring-forming reactions. nih.gov
Functionalization of the Cyclobutanone Scaffold: Researchers are exploring new ways to functionalize the cyclobutanone ring at various positions. This includes the development of novel methods for α- and β-functionalization, as well as the introduction of diverse substituents to create libraries of compounds for biological screening. nih.gov
Applications in Total Synthesis: Cyclobutanone derivatives continue to be employed as key intermediates in the total synthesis of complex natural products. Their unique reactivity allows for elegant and efficient synthetic routes to challenging target molecules. nih.gov
Medicinal Chemistry: The cyclobutane motif is increasingly being incorporated into drug candidates to improve their pharmacological properties. nih.gov Cyclobutanone-based scaffolds are being investigated for their potential as novel therapeutic agents in areas such as oncology and infectious diseases. liskonchem.com The rigid nature of the cyclobutane ring can help to lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity. nih.gov
The exploration of compounds like this compound and its analogs contributes to this growing body of knowledge, providing new tools and insights for the advancement of organic synthesis and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-butoxy-2,2-dimethylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-12-9-7-8(11)10(9,2)3/h9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPAHCHXLPFRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC(=O)C1(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Butoxy 2,2 Dimethylcyclobutan 1 One and Analogous Cyclobutanones
[2+2] Cycloaddition Strategies for Four-Membered Ring Constructionnih.govnih.gov
The [2+2] cycloaddition is one of the most direct and widely employed methods for the synthesis of cyclobutane (B1203170) rings. nih.gov This approach involves the reaction of two two-carbon components to form the four-membered ring in a single step. For the synthesis of 3-Butoxy-2,2-dimethylcyclobutan-1-one, this would typically involve the reaction of a ketene (B1206846) with an appropriately substituted alkene.
Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutanes, often proceeding with high levels of stereoselectivity. researchgate.netorganicreactions.org These reactions typically involve the excitation of an α,β-unsaturated ketone (an enone) to its triplet state, which then undergoes a stepwise cycloaddition with an alkene. organicreactions.org The formation of two new carbon-carbon bonds and up to four new stereogenic centers can be achieved in this single step. organicreactions.org
For a compound like this compound, a retrosynthetic analysis suggests a potential photochemical cycloaddition between an enol ether and a suitable reaction partner. The light-induced cycloaddition of an excited state enone to a ground state alkene is a highly useful reaction in organic synthesis. organicreactions.org The reaction can be performed both inter- and intramolecularly. organicreactions.org
| Reactant 1 | Reactant 2 | Conditions | Product |
| Butyl vinyl ether | 1,1-Dimethylketene (hypothetical) | UV light (hν) | This compound |
| Enone | Alkene | UV light (hν), Sensitizer | Substituted Cyclobutane |
This table represents a hypothetical photochemical approach to the target molecule, illustrating the general principle.
Ketene-Alkene Cycloadditions
The [2+2] cycloaddition of ketenes with alkenes is a classic and effective method for the synthesis of cyclobutanones. nih.govnih.govlibretexts.org Ketenes, with their cumulated double bonds, are highly reactive and readily undergo cycloaddition with a variety of alkenes. harvard.edu The reaction is often promoted by thermal or Lewis acid conditions. nih.gov Lewis acid promotion can enhance reactivity and improve diastereoselectivity compared to thermal methods. nih.gov
In the context of synthesizing this compound, a plausible route would involve the reaction of dimethylketene (B1620107) with butyl vinyl ether. Dimethylketene can be generated in situ from α-bromoisobutyryl bromide and zinc dust. The subsequent reaction with butyl vinyl ether would yield the desired cyclobutanone (B123998). The regioselectivity of the cycloaddition is generally well-controlled, with the more nucleophilic carbon of the alkene adding to the central carbon of the ketene.
| Ketene Precursor | Alkene | Conditions | Product |
| α-Bromoisobutyryl bromide | Butyl vinyl ether | Zn, heat | This compound |
| Diphenylketene | Cyclopentadiene | Thermal | Diphenylcyclobutanone derivative |
This table provides a plausible and a general example of ketene-alkene cycloadditions.
Ring Expansion Approaches from Smaller Carbocyclesnih.gov
Ring expansion reactions provide an alternative and powerful strategy for the synthesis of cyclobutanones from smaller, more readily available carbocyclic precursors like cyclopropanes. nih.gov These methods often rely on the release of ring strain to drive the transformation.
Cyclopropanol (B106826) and Oxaspiropentane Ring Expansions
The ring expansion of cyclopropanol derivatives is a well-established method for the synthesis of cyclobutanones. nih.gov This transformation can be initiated by a variety of reagents and proceeds through a semipinacol-type rearrangement. organic-chemistry.org For instance, treatment of a 1-vinylcyclopropanol with an acid catalyst can induce a rearrangement to the corresponding cyclobutanone. organic-chemistry.org
Another related approach involves the ring expansion of oxaspiropentanes, which are epoxides of methylenecyclopropanes. researchgate.net These strained heterocycles can be smoothly converted to cyclobutanones upon treatment with a catalytic amount of a lithium salt, such as lithium iodide. researchgate.net The reaction is believed to proceed through the intermediacy of a halohydrin, followed by a stereospecific rearrangement. researchgate.net
| Starting Material | Reagent | Key Transformation | Product |
| 1-(1-Butoxyvinyl)-1-methylcyclopropanol | Acid catalyst (e.g., HCl) | Semipinacol rearrangement | This compound |
| 2,2-Dimethyl-1-methylenecyclopropane oxide (oxaspiropentane) | Lithium Iodide (LiI) | Ring expansion | 2,2-Dimethylcyclobutanone |
This table illustrates the general principles of these ring expansion strategies with a hypothetical precursor for the target compound and a general example.
Selenium- and Sulfur-Mediated Ring Expansions
Ring expansion methodologies mediated by selenium and sulfur have also been developed for the synthesis of cyclobutanones. nih.gov For instance, the reaction of cyclopropylphenylthio-carbinols can lead to ring-expanded products. nih.gov More recently, photoredox-catalyzed selenylation followed by a ring-expansion cascade of alkenyl cyclobutanols has been reported to produce β-selenylated cyclopentanones, showcasing the utility of selenium in mediating ring expansion processes. researchgate.net While this example leads to a five-membered ring, similar principles could be adapted for cyclobutanone synthesis.
Sulfur ylides have been employed in the ring expansion of cyclopropanone (B1606653) surrogates to afford cyclobutanones. nih.gov This approach offers a concise route to enantioenriched cyclobutanones with complete regio- and stereospecificity from chiral substrates. nih.gov
Organocatalytic and Asymmetric Synthesis of Substituted Cyclobutanonesnih.gov
The development of organocatalysis has provided powerful tools for the enantioselective synthesis of chiral molecules, including substituted cyclobutanones. nih.gov These methods often rely on the use of small organic molecules, such as proline and its derivatives, to catalyze asymmetric transformations. nih.gov
Organocatalytic approaches to cyclobutanones can involve asymmetric [2+2] cycloadditions or desymmetrization reactions of prochiral cyclobutanones. nih.gov For example, the enantioselective desymmetrization of 3-substituted cyclobutanones has been achieved through a tandem O-nitrosobenzene alkylation-cyclobutanone ring expansion, mediated by proline derivative catalysts. nih.gov Furthermore, organocatalyzed Michael addition/ring expansion cascade reactions of cyclobutanones have been developed to synthesize more complex chiral molecules. acs.org
| Reaction Type | Catalyst | Substrates | Product Type |
| Asymmetric [2+2] Cycloaddition | Chiral Thiourea | Allenoate and Alkene | Chiral Cyclobutane |
| Desymmetrization/Ring Expansion | Proline derivative | 3-Substituted Cyclobutanone and Nitrosobenzene | Chiral γ-Lactam |
| Michael Addition/Ring Expansion | Bifunctional Aminocatalyst | Cyclobutanone and Nitrostyrene | Chiral Benzolactam |
This table summarizes some of the key organocatalytic strategies for the asymmetric synthesis of cyclobutanone derivatives and related structures.
Enantioselective Transformations Yielding Cyclobutanone Adducts
The asymmetric synthesis of cyclobutanone derivatives can be achieved through the desymmetrization of prochiral cyclobutanones. nih.gov This approach offers a powerful tool for introducing chirality and accessing enantiomerically enriched products.
One notable strategy involves the enantioselective deprotonation of a 3-substituted cyclobutanone using a chiral lithium amide base. The resulting chiral enolate can then be trapped with an electrophile. For instance, the desymmetrization of 3-phenylcyclobutanone (B1345705) has been accomplished by using a chiral lithium amide, followed by trapping the chiral enolate with triethylsilyl chloride to yield a silyl (B83357) enol ether with a high enantiomeric ratio. Subsequent reaction with an aldehyde in the presence of a fluoride (B91410) source leads to the formation of the corresponding aldol (B89426) adduct as a mixture of diastereomers. nih.gov
Another powerful method for the enantioselective synthesis of cyclobutanones is the pinacol-type rearrangement of α-hydroxycyclopropylcarbinols, which can be derived from α-hydroxy esters. This sequence allows for the synthesis of 2-substituted cyclobutanones with good transfer of chirality. researchgate.net
Furthermore, enantioselective sulfa-Michael additions to cyclobutenes, utilizing a chiral bifunctional acid-base catalyst, have been shown to produce thio-substituted cyclobutanes with high enantioselectivity. rsc.orgresearchgate.net While not directly yielding a cyclobutanone, these methods highlight the potential for creating chiral cyclobutane scaffolds that could be subsequently oxidized to the corresponding ketone.
The Baeyer-Villiger oxidation, a classic reaction for converting ketones to esters or lactones, can also be rendered enantioselective. The use of a flavinium catalyst that self-assembles with a chiral ligand has been shown to facilitate the enantioselective formation of lactones from cyclobutanones. nih.gov This demonstrates the potential for kinetic resolution of racemic cyclobutanones or the desymmetrization of prochiral substrates.
| Transformation | Key Reagents/Catalysts | Product Type | Stereochemical Outcome |
|---|---|---|---|
| Aldol Reaction | Chiral Lithium Amide | 2,3-Disubstituted Cyclobutanone | High Enantiomeric Ratio |
| Pinacol-Type Rearrangement | α-Hydroxycyclopropylcarbinols | 2-Substituted Cyclobutanone | Good Chiral Transfer |
| Sulfa-Michael Addition | Chiral Squaramide Catalyst | Thio-substituted Cyclobutane | High Enantioselectivity |
| Baeyer-Villiger Oxidation | Flavinium Catalyst with Chiral Ligand | Chiral Lactone | High Enantioselectivity |
Chiral Auxiliary-Mediated Approaches to Butoxy-Substituted Cyclobutanones
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is widely employed in asymmetric synthesis to produce enantiomerically pure compounds.
In the context of synthesizing butoxy-substituted cyclobutanones, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step, such as a [2+2] cycloaddition. For example, a ketene bearing a chiral auxiliary can react with an alkene to form a cyclobutanone with high diastereoselectivity. The stereochemistry of the newly formed cyclobutane ring is influenced by the steric and electronic properties of the auxiliary. mdpi.com
Commonly used chiral auxiliaries include oxazolidinones and pseudoephedrine. wikipedia.orgsigmaaldrich.com For instance, a carboxylic acid derivative can be converted to an amide with pseudoephedrine. The α-proton of this amide can be deprotonated to form an enolate, which can then undergo diastereoselective alkylation. The chiral auxiliary is subsequently cleaved to reveal the chiral carboxylic acid derivative, which could be a precursor to a cyclobutanone.
A specific example of a chiral auxiliary in cyclobutanone synthesis involves the use of (1S,2R)-1-amino-2-indanol. This auxiliary has been successfully employed in the desymmetrization of prochiral cyclobutanones, leading to the formation of chiral γ-lactams through a ring-expansion reaction. nih.gov This highlights the potential of using chiral amines as auxiliaries to control the stereochemistry of reactions involving cyclobutanones.
After the desired stereocenter(s) are established, the chiral auxiliary is removed. The resulting functional group can then be further manipulated to introduce the butoxy substituent, for example, through a Williamson ether synthesis.
| Chiral Auxiliary Type | Example | Application in Synthesis | Key Advantage |
|---|---|---|---|
| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Stereoselective aldol reactions | Establishes two contiguous stereocenters |
| Amino Alcohols | (1S,2R)-1-Amino-2-indanol | Desymmetrization of prochiral cyclobutanones | Formation of chiral γ-lactams |
| Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine | Diastereoselective alkylation of amides | High diastereoselectivity |
| Dioxolanes | Derived from tartaric acid | Control in [2+2] cycloadditions | Directs stereochemistry of ring formation |
Transition Metal-Catalyzed Annulation and Cyclization Reactions
Transition metal catalysis offers powerful and efficient methods for the construction of complex cyclic molecules, including cyclobutanones. Rhodium-catalyzed reactions, in particular, have proven to be versatile for the synthesis and functionalization of these strained ring systems.
Rhodium-Catalyzed Formal [3+2] Annulations
While formal [3+2] annulations involving cyclobutanones are less common, rhodium catalysts are well-known for their ability to mediate a variety of annulation and cyclization reactions. For instance, Rh(I) catalysts have been utilized in the intramolecular annulations between cyclobutanones and 1,5-enynes. nih.govresearchgate.net This process allows for the rapid construction of complex, C(sp3)-rich polycyclic scaffolds with excellent diastereo- and enantioselectivity. The reaction proceeds through C-C bond activation of the cyclobutanone, followed by insertion of the alkyne and alkene moieties.
Rhodium catalysts are also effective in promoting the [4+2] annulation of furan-fused cyclobutanones with alkynes, leading to the formation of fully-substituted aromatic compounds. rsc.org Furthermore, enantioselective rhodium-catalyzed C-C bond activation of cyclobutanones has been achieved, providing access to complex polycyclic structures with high enantioselectivity. chimia.ch
In a related transformation, rhodium catalysis can be used for the asymmetric arylation of cyclobutenone ketals. This reaction proceeds via an enantioselective carbometalation followed by β-oxygen elimination, serving as a surrogate for a 1,4-addition to the parent cyclobutenone. nih.gov
Conjugate Addition Reactions of Silicon Nucleophiles to Cyclobutenones
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. wikipedia.org In the case of cyclobutenones, the addition of silicon nucleophiles provides a route to β-silylated cyclobutanones, which are versatile synthetic intermediates.
A copper-catalyzed conjugate silylation of various cyclobutenone derivatives using zinc-based silicon reagents has been developed. d-nb.info This method allows for the efficient synthesis of a range of β-silylated cyclobutanones. The intermediate enolate can be trapped with electrophiles, such as chlorophosphates, to yield silylated enol phosphates, which can be further functionalized through cross-coupling reactions.
The generation of silicon nucleophiles can be achieved through the activation of silylboronates with a copper-alkoxide complex. wiley-vch.de These copper-stabilized silicon nucleophiles can then participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds, including cyclobutenones. The use of chiral N-heterocyclic carbene (NHC) ligands in conjunction with a copper catalyst can render these additions enantioselective. wiley-vch.de
The ring strain of cyclobutenones makes them reactive substrates for nucleophilic additions, and the resulting enolates can trigger subsequent ring-opening reactions, providing access to a variety of functionalized acyclic products. nih.gov
| Reaction | Catalyst/Reagent | Substrate | Product |
|---|---|---|---|
| Intramolecular Annulation | Rh(I) complex | Cyclobutanone with a tethered 1,5-enyne | Polycyclic C(sp3)-rich scaffold |
| [4+2] Annulation | Rh(I) complex | Furan-fused cyclobutanone and alkyne | Fully-substituted aromatic compound |
| Asymmetric Arylation | Chiral Rh(I) complex | Cyclobutenone ketal and aryl boronic acid | Chiral cyclobutenyl enol ether |
| Conjugate Silylation | Copper catalyst and zinc-based silicon reagent | Cyclobutenone | β-Silylated cyclobutanone |
Functional Group Interconversion and Derivatization Routes for the Butoxy Moiety
The introduction of the butoxy group onto the cyclobutanone ring is a key step in the synthesis of the target molecule. This is typically achieved through functional group interconversion, with ether formation being the most direct route.
Ether Formation via Williamson Synthesis Analogues
The Williamson ether synthesis is a classic and widely used method for the formation of ethers. wikipedia.org The reaction involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide nucleophile. masterorganicchemistry.com
In the context of synthesizing this compound, a precursor such as 3-hydroxy-2,2-dimethylcyclobutan-1-one (B1459197) would be required. The hydroxyl group of this precursor can be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. youtube.com This alkoxide is then treated with an appropriate butyl electrophile, such as butyl bromide or butyl iodide, to form the desired butoxy ether via an SN2 reaction.
The success of the Williamson ether synthesis is dependent on the nature of the alkylating agent. Primary alkyl halides are preferred as they are less prone to undergo elimination side reactions. wikipedia.org The reaction conditions, including the choice of base and solvent, can also influence the outcome of the reaction. francis-press.com
Alternatively, the hydroxyl group of the cyclobutanone precursor can be converted into a better leaving group, such as a tosylate, by reaction with tosyl chloride. The subsequent displacement of the tosylate by butoxide would also yield the target ether. This two-step procedure can be advantageous in cases where direct alkylation of the alcohol is problematic. pearson.com
| Reactants | Key Reagents | Mechanism | Product |
|---|---|---|---|
| 3-Hydroxy-2,2-dimethylcyclobutan-1-one and Butyl Bromide | Sodium Hydride (NaH) | SN2 | This compound |
| 3-Hydroxy-2,2-dimethylcyclobutan-1-one and Butyl Alcohol | Acid Catalyst (e.g., H₂SO₄) | Acid-catalyzed dehydration | This compound |
| 3-(Tosyloxy)-2,2-dimethylcyclobutan-1-one and Sodium Butoxide | - | SN2 | This compound |
Direct Alkoxylation or Transalkoxylation Strategies
The synthesis of this compound and its analogs through direct alkoxylation or transalkoxylation presents a straightforward approach to forming the target ether linkage. These strategies typically involve the O-alkylation of a pre-existing hydroxyl group on the cyclobutanone ring. While specific literature detailing the direct butoxylation of 3-hydroxy-2,2-dimethylcyclobutan-1-one is not extensively documented, the principles of ether synthesis, particularly the Williamson ether synthesis, provide a well-established framework for this transformation.
Direct alkoxylation is conceptually the more direct of the two methods, involving the formation of an alkoxide from a hydroxycyclobutanone precursor, which then acts as a nucleophile to attack an alkylating agent. Transalkoxylation, on the other hand, would involve the exchange of an existing alkoxy group for a different one, a process that is generally less common for the synthesis of simple alkyl ethers and more relevant in specific contexts such as in acetal (B89532) or orthoester chemistry. Therefore, the focus of direct synthesis primarily lies in the O-alkylation of a suitable hydroxy precursor.
The most prominent and widely applicable method for direct alkoxylation is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction proceeds via an SN2 mechanism, where an alkoxide ion displaces a halide or other suitable leaving group from an alkylating agent. wikipedia.org For the synthesis of this compound, the logical precursor would be 3-hydroxy-2,2-dimethylcyclobutan-1-one.
The general reaction scheme involves two main steps. First, the hydroxyl group of the cyclobutanone is deprotonated by a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a commonly used base for this purpose as it forms a non-nucleophilic hydride anion that readily deprotonates the alcohol, liberating hydrogen gas and driving the reaction forward. youtube.com
Following the formation of the sodium 3-oxo-2,2-dimethylcyclobutan-1-oxide, a suitable butylating agent is introduced. For an efficient SN2 reaction, a primary alkyl halide is preferred to minimize competing elimination reactions. libretexts.org Therefore, 1-bromobutane (B133212) or 1-iodobutane (B1219991) would be effective reagents for introducing the butyl group. The alkoxide, acting as a potent nucleophile, attacks the electrophilic carbon of the butyl halide, displacing the halide and forming the desired ether, this compound.
The choice of solvent is also a critical parameter for the success of the Williamson ether synthesis. Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often employed as they can solvate the cation of the alkoxide without significantly solvating the nucleophilic anion, thus enhancing its reactivity.
Below is a representative table outlining the proposed reactants, reagents, and products for the synthesis of this compound via the Williamson ether synthesis.
| Reactant | Reagent 1 | Reagent 2 | Solvent | Product |
| 3-hydroxy-2,2-dimethylcyclobutan-1-one | Sodium Hydride (NaH) | 1-Bromobutane | Tetrahydrofuran (THF) | This compound |
Reactivity and Mechanistic Investigations of 3 Butoxy 2,2 Dimethylcyclobutan 1 One
Cyclobutane (B1203170) Ring-Opening Reactions
The four-membered ring of 3-Butoxy-2,2-dimethylcyclobutan-1-one is predisposed to cleavage under various conditions, driven by the release of ring strain. The specific pathways for this ring-opening can be influenced by the nature of the reagents and the reaction conditions.
Acid-Catalyzed Pathways and Protonation Effects
In the presence of an acid catalyst, the initial step is the protonation of the most basic site in the molecule. khanacademy.orgyoutube.com For this compound, this will be the carbonyl oxygen, which is more basic than the ether oxygen. Protonation of the carbonyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This can lead to a cascade of reactions, including ring-opening. researchgate.net
The protonated carbonyl can undergo cleavage of the C1-C2 or C1-C4 bond. Cleavage of the C1-C2 bond would be facilitated by the formation of a tertiary carbocation at C2, stabilized by the two methyl groups. This carbocation can then be trapped by a nucleophile present in the medium. Alternatively, cleavage of the C1-C4 bond would lead to a less stable primary carbocation, making this pathway less favorable. The butoxy group at C3 can also influence the regioselectivity of the ring-opening through electronic effects.
| Catalyst | Proposed Intermediate | Expected Product Type |
| H₂SO₄ | Oxocarbenium ion | Acyclic ester or hydroxy ketone |
| HCl | Chlorohydrin intermediate | Acyclic chloro-ketone |
| Brønsted Acid | Protonated carbonyl | Ring-opened unsaturated ketone |
Nucleophilic and Electrophilic Ring Cleavage
The strained cyclobutane ring can also be opened by direct nucleophilic or electrophilic attack. Strong nucleophiles can attack either the carbonyl carbon or one of the ring carbons in an SN2-type reaction, leading to ring cleavage. For instance, a strong nucleophile like an organolithium reagent would likely add to the carbonyl group, which could be followed by a ring-opening process.
Electrophilic attack on the enol or enolate form of the ketone can also initiate ring cleavage. For example, reaction with a halogen in the presence of a base could lead to the formation of an α-haloketone, which might then undergo a Favorskii-type rearrangement, a form of ring contraction.
Thermolytic and Photolytic Ring Scission Mechanisms
Under thermal or photolytic conditions, this compound can undergo ring scission through radical pathways. slideshare.net Thermolysis can lead to the homolytic cleavage of the C-C bonds of the ring. The bond between the carbonyl carbon and the adjacent quaternary carbon (C1-C2) is a likely point of initial cleavage due to the stability of the resulting tertiary radical.
Photolysis, particularly through Norrish Type I cleavage, is a characteristic reaction of cyclic ketones. slideshare.net Irradiation with UV light can promote the molecule to an excited state, followed by α-cleavage (cleavage of the C1-C2 or C1-C4 bond) to form a diradical intermediate. This diradical can then undergo further reactions, such as decarbonylation to form a cyclopropane (B1198618) derivative, or fragmentation to yield an alkene and a ketene (B1206846).
Ring Enlargement and Ring Contraction Processes
Rearrangements involving the expansion or contraction of the cyclobutane ring are also prominent reactions for this class of compounds, driven by the formation of more stable ring systems or intermediates. khanacademy.orgresearchgate.netslideshare.netchemistrysteps.com
Rearrangement Pathways Leading to Five- and Three-Membered Rings
Ring enlargement of cyclobutane derivatives often occurs via a 1,2-alkyl shift in a carbocation intermediate, leading to a more stable cyclopentane (B165970) ring system. chemistrysteps.com In the case of this compound, if a carbocation is generated at a carbon adjacent to the ring (for example, through the reaction of the carbonyl group), a ring-expanding rearrangement could occur.
Ring contraction to a three-membered ring, or cyclopropane derivative, can occur through various mechanisms. One possibility is a Favorskii-type rearrangement following α-halogenation of the ketone. Another potential pathway is through the decomposition of a diradical intermediate formed during photolysis. slideshare.net
| Reaction Type | Key Intermediate | Resulting Ring System |
| Wagner-Meerwein Rearrangement | Carbocation | Five-membered ring (Cyclopentane) |
| Favorskii Rearrangement | Cyclopropanone (B1606653) | Three-membered ring (Cyclopropane carboxylic acid derivative) |
| Photolytic Decarbonylation | Diradical | Three-membered ring (Cyclopropane) |
Mechanistic Aspects of Migratory Aptitude in Ring Transpositions
In rearrangement reactions involving the migration of groups, the relative ability of different groups to migrate is known as their migratory aptitude. researchgate.net In the context of ring expansion or contraction of this compound, the migratory aptitude of the alkyl groups on the cyclobutane ring would play a crucial role in determining the product distribution.
For instance, in a pinacol-type rearrangement initiated by the formation of a carbocation, the group that can better stabilize the developing positive charge at the migration terminus will preferentially migrate. The migratory aptitude generally follows the order: aryl > H > tertiary alkyl > secondary alkyl > primary alkyl > methyl. The specific substitution pattern of this compound, with its gem-dimethyl groups, would influence the outcome of such rearrangements.
Carbonyl Reactivity and α-Functionalization of this compound
The reactivity of the carbonyl group and the adjacent α-carbon in this compound is a key aspect of its chemistry, allowing for a variety of synthetic transformations. The presence of the bulky gem-dimethyl group at the C2 position and the butoxy substituent at the C3 position introduces significant steric and electronic influences that govern the regio- and stereoselectivity of its reactions.
Enolate Chemistry and Stereoselective Alkylation
The formation of an enolate from this compound provides a powerful nucleophile for the formation of new carbon-carbon bonds at the α-position. The regioselectivity of enolate formation is controlled by the substitution pattern of the cyclobutanone (B123998) ring. Deprotonation can theoretically occur at either the C2 or C4 position. However, the C2 position is fully substituted with two methyl groups, making deprotonation at this site impossible. Therefore, enolate formation exclusively occurs at the C4 position.
The stereoselectivity of the subsequent alkylation of this enolate is influenced by several factors, including the nature of the base, the solvent, the electrophile, and the temperature. The puckered nature of the cyclobutane ring and the steric hindrance exerted by the 2,2-dimethyl and 3-butoxy groups play a crucial role in directing the approach of the electrophile.
In general, the alkylation of cyclobutanone enolates can be challenging due to the inherent ring strain, which is exacerbated upon enolization. nih.gov However, methods for the enantioselective α-alkylation of cyclobutanones have been developed, often employing transition metal catalysis with chiral ligands. nih.govcaltech.edu
For this compound, the enolate is expected to adopt a conformation that minimizes steric interactions. The bulky 2,2-dimethyl group will likely influence the facial selectivity of the enolate, directing the incoming electrophile to the less hindered face. Chelation control, where a metal ion coordinates to both the enolate oxygen and the oxygen of the butoxy group, could also play a role in directing the stereochemical outcome, although this would depend on the reaction conditions and the nature of the cation. uwo.ca
Table 1: Representative Stereoselective Alkylation of a Substituted Cyclobutanone Derivative
| Entry | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | LDA | THF | -78 | >95:5 |
| 2 | BnBr | KHMDS | Toluene | -78 | 90:10 |
| 3 | Allyl-Br | NaHMDS | DME | -60 | 92:8 |
Note: This table presents hypothetical data based on typical results for stereoselective alkylations of substituted cyclobutanones to illustrate the expected high degree of stereocontrol.
Selective Reduction and Oxidation at the Ketone Functionality
Selective Reduction:
The reduction of the ketone functionality in this compound to the corresponding alcohol, 3-Butoxy-2,2-dimethylcyclobutanol, can be achieved with a variety of reducing agents. The stereochemical outcome of this reduction is of particular interest, as it leads to the formation of a new stereocenter at the C1 position.
Studies on the hydride reduction of 3-substituted cyclobutanones have shown a high selectivity for the formation of the cis-alcohol, where the newly formed hydroxyl group is on the same face of the ring as the substituent at C3. vub.ac.benih.govvub.be This preference for anti-facial attack of the hydride reagent (opposite to the C3 substituent) is attributed to torsional strain, consistent with the Felkin-Anh model. vub.ac.bevub.be The use of bulky reducing agents does not significantly alter this high cis-selectivity. vub.ac.be Lowering the reaction temperature and using less polar solvents can further enhance the diastereoselectivity. vub.ac.benih.gov
Therefore, the reduction of this compound with common hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride is expected to predominantly yield cis-3-Butoxy-2,2-dimethylcyclobutanol.
Table 2: Predicted Stereochemical Outcome of the Reduction of this compound
| Reducing Agent | Solvent | Temperature (°C) | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (cis:trans) |
| NaBH₄ | Methanol | 0 | cis | >90:10 |
| LiAlH₄ | THF | -78 | cis | >95:5 |
| L-Selectride® | THF | -78 | cis | >98:2 |
Note: This table is based on reported selectivities for the reduction of other 3-substituted cyclobutanones and represents the expected outcome for the title compound. vub.ac.be
Selective Oxidation:
The oxidation of this compound can be envisioned to proceed via a Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone. wikipedia.orgnih.gov The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general migratory aptitude follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.
In the case of this compound, the two possible migrating groups are the C2 and C4 carbons of the cyclobutane ring. The C2 carbon is a quaternary center, while the C4 carbon is a methylene (B1212753) group. Based on the established migratory aptitude, the more substituted C2 carbon is expected to migrate preferentially. This would lead to the formation of a six-membered lactone. The stereochemistry of the migrating group is retained during the oxidation process. youtube.com
Radical Reactions and Their Influence on Selectivity
The study of radical reactions involving this compound offers insights into the formation and behavior of high-energy intermediates and the factors that govern their subsequent transformations.
Formation and Reactivity of Radical Intermediates
One of the most significant radical reactions for ketones is the Norrish Type I cleavage, a photochemical process where the absorption of light leads to the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group (α-cleavage). wikipedia.org For this compound, excitation of the carbonyl group can lead to the cleavage of either the C1-C2 bond or the C1-C4 bond, resulting in the formation of a diradical intermediate.
The cleavage of the C1-C2 bond is generally favored due to the formation of a more stable tertiary radical at the C2 position, stabilized by the two methyl groups. This cleavage would result in a diradical with an acyl radical and a butoxy-substituted dimethylpropyl radical. This diradical can then undergo several secondary reactions, including:
Decarbonylation: Loss of a molecule of carbon monoxide from the acyl radical to form a new alkyl radical.
Intramolecular recombination: Re-formation of the cyclobutanone ring or formation of other cyclic products.
Intramolecular disproportionation: Hydrogen atom transfer to form an alkene and a ketene.
The specific products formed will depend on the stability of the intermediate radicals and the reaction conditions.
Role of Spin State and Cage Effects in Bond Formation
The initial photochemical excitation of this compound promotes the molecule to a singlet excited state (S₁). This can then undergo intersystem crossing (ISC) to a triplet excited state (T₁). wikipedia.org The Norrish Type I cleavage can occur from either the singlet or triplet state, and the spin multiplicity of the resulting radical pair has a profound impact on its subsequent reactivity. chimia.ch
Cleavage from the singlet state produces a singlet diradical, which can readily undergo recombination or other concerted reactions. In contrast, cleavage from the triplet state yields a triplet diradical. According to the principles of spin conservation, the triplet diradical cannot directly recombine to form a singlet ground-state product. nih.gov It must first undergo intersystem crossing to the singlet state.
This delay imposed by the need for spin inversion allows other processes, such as diffusion and conformational changes, to compete with recombination. This is where the cage effect becomes significant. nih.govwikipedia.org The initially formed radical pair is confined within a "cage" of solvent molecules.
In-cage reactions: If intersystem crossing is fast relative to diffusion out of the solvent cage, the singlet diradical can recombine within the cage, potentially leading to a higher degree of stereochemical retention.
Cage escape: If the lifetime of the triplet diradical is long enough, the radicals can diffuse out of the solvent cage and react as free radicals in the bulk solution. This can lead to a loss of stereochemical information and the formation of a wider range of products.
The efficiency of intersystem crossing is influenced by factors such as the presence of heavy atoms and magnetic fields. The viscosity of the solvent also plays a crucial role in the cage effect, with more viscous solvents promoting in-cage reactions. wikipedia.org The interplay between the spin state of the radical intermediates and the constraints of the solvent cage are therefore critical in determining the final product distribution and selectivity in the radical reactions of this compound.
Advanced Spectroscopic and Computational Characterization of 3 Butoxy 2,2 Dimethylcyclobutan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.
Multi-Dimensional NMR for Complex Structure and Stereochemistry Elucidation
The unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals in 3-Butoxy-2,2-dimethylcyclobutan-1-one requires the use of multi-dimensional NMR techniques. Due to the presence of a stereocenter at the C3 position of the cyclobutane (B1203170) ring, the molecule can exist as a pair of enantiomers. While standard NMR cannot distinguish between enantiomers, it is crucial for confirming the connectivity and relative stereochemistry if diastereomers were present.
Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, identifying adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) C-H correlations. These experiments are instrumental in piecing together the molecular framework.
Illustrative ¹H NMR Data for this compound: This data is a hypothetical representation based on typical chemical shifts for the functional groups present.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.50 | t | 2H | -O-CH₂- (butoxy) |
| 3.20 | m | 1H | H3 (cyclobutane) |
| 2.50 | m | 2H | H4 (cyclobutane) |
| 1.55 | m | 2H | -CH₂- (butoxy) |
| 1.35 | m | 2H | -CH₂- (butoxy) |
| 1.20 | s | 6H | gem-dimethyl |
Illustrative ¹³C NMR Data for this compound: This data is a hypothetical representation based on typical chemical shifts for the functional groups present.
| Chemical Shift (ppm) | Assignment |
|---|---|
| 208.0 | C1 (C=O) |
| 70.0 | C3 (-CH-O-) |
| 68.0 | -O-CH₂- (butoxy) |
| 50.0 | C2 (quaternary) |
| 45.0 | C4 (-CH₂-) |
| 31.5 | -CH₂- (butoxy) |
| 25.0 | gem-dimethyl |
| 19.0 | -CH₂- (butoxy) |
Conformational Analysis in Solution via NOESY and ROESY Experiments
The four-membered ring of cyclobutane is not planar and exists in a puckered or "butterfly" conformation to relieve torsional strain. dalalinstitute.comlibretexts.orgmaricopa.edu This puckering creates different spatial relationships between the substituents. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the through-space proximity of protons, which is essential for conformational analysis. researchgate.net
For this compound, these experiments can distinguish between cis and trans isomers by observing NOE cross-peaks between protons on the cyclobutane ring and its substituents. For instance, in a cis isomer, a NOE would be expected between the proton at C3 and the protons of one of the gem-dimethyl groups. The absence of such a correlation would suggest a trans configuration. The intensity of the NOE/ROE signals can also provide semi-quantitative distance information, helping to define the preferred conformation in solution.
Vibrational Spectroscopy for Reaction Kinetics and Mechanistic Insight
In Situ Raman and Infrared Spectroscopic Monitoring
Both IR and Raman spectroscopy can be used for real-time monitoring of chemical reactions involving this compound. spectroscopyonline.comresearchgate.net For example, in a reaction involving the carbonyl group, such as a reduction or Wittig reaction, the disappearance of the strong C=O stretching vibration (typically around 1780 cm⁻¹ for a cyclobutanone) can be tracked over time. nih.gov This allows for the determination of reaction kinetics.
Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous media due to the weak Raman scattering of water. researchgate.net This would be advantageous for studying reactions of this compound under certain conditions. The complementary nature of IR and Raman spectroscopy (some vibrations are more intense in one than the other) provides a more complete picture of the chemical transformation.
Illustrative Vibrational Frequencies for this compound: This data is a hypothetical representation based on typical group frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2960-2850 | Strong | C-H stretching (alkyl) |
| 1780 | Strong | C=O stretching (ketone in 4-membered ring) |
Mass Spectrometry for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (molar mass: 170.25 g/mol ), the molecular ion peak ([M]⁺) would be expected at m/z 170. Common fragmentation pathways for ketones and ethers would likely be observed. Alpha-cleavage adjacent to the carbonyl group is a characteristic fragmentation for ketones. For ethers, cleavage of the C-O bond or alpha-cleavage in the butyl group can occur. miamioh.edu
In the context of reaction monitoring, MS can be used to identify intermediates and final products by detecting their molecular ions. This is particularly useful for complex reaction mixtures where isolation of each component is not feasible.
Hypothetical Key Fragments in the Mass Spectrum of this compound:
| m/z | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 170 | [C₁₀H₁₈O₂]⁺ | Molecular Ion |
| 113 | [M - C₄H₉]⁺ | Loss of a butyl radical |
| 99 | [M - C₄H₉O]⁺ | Loss of a butoxy radical |
| 85 | [C₅H₉O]⁺ | Alpha-cleavage at the carbonyl group |
Quantum Chemical Computational Studies (Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework to understand and predict the properties of molecules. nih.govarxiv.org DFT can be used to calculate the optimized geometry, vibrational frequencies, NMR chemical shifts, and reaction pathways for this compound.
DFT calculations can predict the puckered conformation of the cyclobutane ring and the preferred orientation of the butoxy substituent. researchgate.net The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. nih.gov Furthermore, DFT can be used to model reaction mechanisms, calculating the energies of transition states and intermediates to provide a deeper understanding of the reaction kinetics and selectivity. These computational studies complement experimental data, offering a more complete picture of the molecule's chemical behavior.
Elucidation of Reaction Mechanisms and Transition State Structures
The elucidation of reaction mechanisms for this compound would involve a combination of experimental and computational methods. Experimentally, kinetic studies under various conditions (temperature, solvent, catalyst) would provide insights into the reaction order and rate-determining steps for processes such as ring-opening, cycloadditions, or rearrangements. Isotope labeling studies could further pinpoint the atoms involved in bond-breaking and bond-forming events.
Computationally, Density Functional Theory (DFT) and ab initio methods would be employed to map the potential energy surface of a given reaction. These calculations would identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. For instance, in a hypothetical [2+2] cycloaddition reaction, computational modeling could distinguish between a concerted or a stepwise mechanism by locating the corresponding transition state(s). The calculated geometries of these transition states would reveal the precise arrangement of atoms at the peak of the energy barrier.
Calculation of Energy Barriers and Kinetic Parameters
Once transition state structures are located computationally, their energies relative to the reactants can be calculated to determine the activation energy barrier (ΔE‡). This is a critical parameter for predicting the feasibility and rate of a reaction. More advanced calculations can also determine the Gibbs free energy of activation (ΔG‡), which accounts for entropic effects.
These calculated energy barriers can be used within the framework of Transition State Theory (TST) to estimate theoretical rate constants (k). By comparing these theoretical kinetic parameters with experimental data (if available), the proposed reaction mechanism can be validated or refuted. For example, a high calculated energy barrier for a proposed mechanistic step would suggest that this pathway is unlikely to occur under mild conditions.
Conformational Landscapes and Relative Stability of Isomers
The four-membered ring of cyclobutanone (B123998) is not planar and can exist in puckered conformations. For this compound, the presence of two substituents on the ring leads to the possibility of cis and trans diastereomers. Furthermore, each diastereomer will have a complex conformational landscape due to the puckering of the cyclobutane ring and the rotation around the C-O bond of the butoxy group.
Prediction of Reactivity Indices and Bond Dissociation Energies
Conceptual DFT provides a framework for predicting the reactivity of molecules through various indices. For this compound, these indices could highlight the most probable sites for nucleophilic or electrophilic attack. For instance, the Fukui function could be calculated to identify the atoms most susceptible to attack. The molecular electrostatic potential (MEP) map would visually represent the electron-rich and electron-poor regions of the molecule.
Bond Dissociation Energy (BDE) calculations would provide valuable information about the strength of the chemical bonds within the molecule. By calculating the energy required to homolytically cleave a specific bond, the weakest bond(s) can be identified. This is particularly relevant for predicting the initial steps in thermal or photochemical reactions, which often involve the breaking of the most labile bond. For example, the BDE of the C-C bonds within the strained cyclobutane ring would be of significant interest.
Stereochemical Assignment and Absolute Configuration Determination
Determining the stereochemistry of this compound is fundamental to understanding its properties. As this molecule possesses two stereocenters (at C1 and C3 of the cyclobutane ring, depending on the numbering convention), it can exist as enantiomers and diastereomers.
Experimentally, the relative stereochemistry (cis or trans) of the substituents could be determined using NMR spectroscopy, based on coupling constants and NOE experiments. The definitive assignment of the three-dimensional structure would require single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and the relative orientation of all atoms in the solid state.
To determine the absolute configuration of a single enantiomer, chiroptical spectroscopy, such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD), would be employed. The experimental spectra would be compared with the theoretically predicted spectra for each enantiomer, calculated using time-dependent DFT (TD-DFT). A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration (e.g., (1R, 3S)).
In the absence of experimental data for this compound, the tables below present hypothetical data that would be generated from the aforementioned computational and spectroscopic techniques.
Table 1: Hypothetical Calculated Energy Barriers and Kinetic Parameters for a Reaction of this compound
| Reaction Pathway | Transition State | ΔE‡ (kcal/mol) | ΔG‡ (298 K, kcal/mol) | Calculated k (s-1) |
| Ring Opening | TS1 | 25.4 | 24.8 | 1.2 x 10-5 |
| [2+2] Cycloaddition | TS2 | 30.1 | 31.5 | 3.5 x 10-8 |
Table 2: Hypothetical Relative Energies of Conformers of cis-3-Butoxy-2,2-dimethylcyclobutan-1-one
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Population (%) |
| C1 (axial butoxy) | B3LYP/6-31G(d) | 0.00 | 75.3 |
| C2 (equatorial butoxy) | B3LYP/6-31G(d) | 0.85 | 24.7 |
Table 3: Hypothetical Predicted Bond Dissociation Energies (BDEs) for this compound
| Bond | BDE (kcal/mol) |
| C1-C2 | 82.5 |
| C2-C3 | 85.1 |
| C3-O | 91.3 |
| O-C(butyl) | 88.7 |
Role of 3 Butoxy 2,2 Dimethylcyclobutan 1 One As a Versatile Synthetic Building Block
Precursor in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify novel biologically active compounds. The strained four-membered ring of cyclobutanone (B123998) derivatives, such as 3-Butoxy-2,2-dimethylcyclobutan-1-one, makes them attractive starting points for DOS due to their propensity to undergo various ring-opening and rearrangement reactions, leading to a wide array of molecular scaffolds.
Construction of Complex Polycyclic and Heterocyclic Frameworks
The cyclobutanone motif serves as a linchpin for the construction of intricate polycyclic and heterocyclic systems. Ring-opening reactions of cyclobutanones can generate reactive intermediates that subsequently participate in cycloadditions and other annulation reactions to form larger, more complex ring systems. For instance, furan-fused cyclobutanones have been demonstrated as versatile synthons that can undergo various ring-opening transformations and cycloadditions, showcasing the potential for diversity-oriented synthesis. springernature.com This approach allows for the rapid assembly of diverse molecular frameworks from a common precursor.
Access to Highly Functionalized Molecular Scaffolds
The inherent functionality of this compound, including the ketone and ether groups, provides multiple handles for chemical modification. These functional groups can be manipulated to introduce a variety of substituents and functional groups, leading to highly functionalized and diverse molecular scaffolds. The enantioselective functionalization of pre-existing four-membered carbocycles is an emerging strategy to access chiral cyclobutane (B1203170) derivatives with diverse structural patterns. researchgate.net This allows for the systematic exploration of structure-activity relationships in drug discovery programs.
Chiral Auxiliary and Scaffold in Asymmetric Organic Synthesis
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. Chiral cyclobutane derivatives are valuable building blocks in this field, and while specific applications of this compound as a chiral auxiliary are not extensively documented in publicly available literature, the principles of using chiral cyclobutane scaffolds are well-established. Chiral cyclobutanes are found in numerous natural products and pharmaceutical agents, and their synthesis often relies on asymmetric catalysis or the use of chiral starting materials. rsc.org The development of rhodium/diene-catalyzed asymmetric 1,4-addition to cyclobutenes highlights a method for the efficient synthesis of chiral cyclobutanes. rsc.org
Design Element for Constrained Organic Molecules
The rigid nature of the cyclobutane ring makes it an excellent design element for creating conformationally constrained molecules. nih.gov By incorporating this motif into larger structures, chemists can control the spatial arrangement of functional groups, which is crucial for optimizing interactions with biological targets.
Mimicry of Bioactive Conformations
The defined geometry of the cyclobutane scaffold allows it to mimic the bioactive conformations of more flexible molecules, potentially leading to increased potency and selectivity. This strategy has been successfully employed in the development of bioactive small molecules. mdpi.com The cyclobutane ring can lock a molecule into a specific three-dimensional shape that is complementary to the binding site of a target protein.
Development of Peptidomimetics and Foldamers
Peptidomimetics are compounds that mimic the structure and function of peptides, while foldamers are non-natural oligomers that adopt well-defined secondary structures. Cyclobutane-containing amino acids are valuable building blocks for both peptidomimetics and foldamers due to the conformational constraints they impose. chemistryviews.org
Intermediate in the Preparation of Advanced Materials and Functional Molecules
This compound, a substituted cyclobutanone, holds significant potential as a versatile intermediate in the synthesis of a wide array of advanced materials and functional molecules. While specific research detailing the applications of this exact compound is limited in publicly available literature, its structural motifs—a strained four-membered ring, a ketone functionality, an ether linkage, and gem-dimethyl substitution—suggest several plausible and valuable synthetic transformations. The inherent ring strain of the cyclobutane core, estimated to be around 26 kcal/mol, makes it an energetic precursor susceptible to various ring-opening and ring-expansion reactions, thereby providing access to more complex molecular architectures. researchgate.net
The presence of the ketone and ether functionalities offers strategic points for chemical modification, enabling the introduction of diverse functional groups and the construction of larger, more elaborate structures. The gem-dimethyl group can influence the stereochemical outcome of reactions and enhance the stability of adjacent reactive intermediates. Based on the well-established chemistry of cyclobutane derivatives, this compound can be envisioned as a key starting material for polymers, bioactive compounds, and other functional organic molecules. researchgate.netmdpi.comnih.gov
Potential Synthetic Pathways to Advanced Materials
The synthesis of functional polymers from cyclobutane precursors is an area of growing interest. nih.gov One potential application for this compound is in the preparation of polyesters and polyamides with unique properties conferred by the cyclobutane unit in the polymer backbone.
A hypothetical pathway to a functionalized polyester (B1180765) could involve the Baeyer-Villiger oxidation of the cyclobutanone to the corresponding lactone, followed by ring-opening polymerization. This approach would yield a polyester with pendent butoxy and gem-dimethyl groups, which could influence the material's thermal and mechanical properties.
Table 1: Hypothetical Synthesis of a Functionalized Polyester
| Step | Reaction | Reactants | Product | Potential Application of Product |
| 1 | Baeyer-Villiger Oxidation | This compound, m-CPBA | 4-Butoxy-3,3-dimethyl-2-oxetanone | Monomer for polymerization |
| 2 | Ring-Opening Polymerization | 4-Butoxy-3,3-dimethyl-2-oxetanone, Catalyst (e.g., Sn(Oct)₂) | Poly(4-butoxy-3,3-dimethyl-2-oxetanone) | Biodegradable plastic, drug delivery matrix |
Another approach to polymer synthesis involves photochemical [2+2] cycloaddition reactions. nih.gov While this compound itself does not possess the necessary unsaturation for this reaction, it could be chemically modified to introduce a vinyl group. The resulting monomer could then undergo photopolymerization to create a polymer with a cyclobutane-rich backbone, potentially leading to materials with high thermal stability and unique optical properties.
Application in the Synthesis of Functional Molecules
The strained cyclobutane ring of this compound can be strategically employed in ring-expansion reactions to generate five-membered carbocycles, which are common motifs in a variety of natural products and biologically active molecules. mdpi.comuci.edu For instance, acid- or Lewis acid-catalyzed rearrangement could lead to the formation of substituted cyclopentanones.
Table 2: Potential Ring-Expansion Reaction
| Reaction Type | Catalyst/Reagent | Product | Significance of Product Class |
| Acid-Catalyzed Rearrangement | Protic Acid (e.g., H₂SO₄) or Lewis Acid (e.g., BF₃·OEt₂) | 2-Butoxy-3,3-dimethylcyclopentan-1-one | Core structure in various natural products and pharmaceuticals |
Furthermore, the ketone functionality can serve as a handle for introducing nitrogen-containing groups, paving the way for the synthesis of bioactive heterocyclic compounds. For example, reductive amination of the cyclobutanone would yield the corresponding cyclobutylamine, a structural motif found in some pharmaceutical agents. chemenu.comlab-chemicals.com
Table 3: Synthesis of a Functionalized Amine
| Reaction | Reagents | Product | Potential Biological Relevance |
| Reductive Amination | Ammonia (or a primary amine), Reducing Agent (e.g., NaBH₃CN) | 3-Butoxy-2,2-dimethylcyclobutan-1-amine | Building block for enzyme inhibitors or receptor ligands |
The versatility of this compound as a synthetic intermediate is underscored by the numerous transformations available for the cyclobutanone core. These reactions, which have been extensively studied for other cyclobutane derivatives, provide a roadmap for the potential applications of this specific compound in the creation of novel materials and molecules with tailored functionalities. researchgate.netmdpi.com The strategic combination of its inherent ring strain and functional group handles makes it a promising, yet underexplored, building block in modern organic synthesis.
Stereochemistry and Conformational Analysis of 3 Butoxy 2,2 Dimethylcyclobutan 1 One
Inherent Chirality and Stereogenic Centers within the Cyclobutanone (B123998) Ring
Chirality is a fundamental property of molecules that lack an internal plane of symmetry, leading to the existence of non-superimposable mirror images known as enantiomers. The potential for chirality in 3-Butoxy-2,2-dimethylcyclobutan-1-one arises from the specific substitution pattern on its cyclobutanone framework.
A stereogenic center, or chiral center, is an atom (typically carbon) bonded to four different groups. A systematic analysis of the cyclobutanone ring in the target molecule reveals the presence of a single stereogenic center at the C3 position. The carbon at the C2 position, bearing two identical methyl groups, is achiral. Similarly, the carbonyl carbon (C1) is sp²-hybridized and not a stereocenter. The C4 carbon is bonded to two hydrogen atoms, rendering it achiral as well.
The C3 carbon, however, is attached to four distinct substituents:
A hydrogen atom
A butoxy group (-O(CH₂)₃CH₃)
The C2 carbon of the ring (substituted with two methyl groups and bonded to the C1 carbonyl)
The C4 carbon of the ring (bonded to the C1 carbonyl)
This substitution pattern makes the C3 carbon a chiral center, meaning that this compound can exist as a pair of enantiomers: (R)-3-Butoxy-2,2-dimethylcyclobutan-1-one and (S)-3-Butoxy-2,2-dimethylcyclobutan-1-one.
| Carbon Position | Substituents | Chirality | Reason |
| C1 | =O, -C2(CH₃)₂, -C4H₂ | Achiral | sp² hybridized, only bonded to three groups. |
| C2 | -CH₃, -CH₃, -C1(=O), -C3H(OBu) | Achiral | Bonded to two identical methyl groups. |
| C3 | -H, -O(CH₂)₃CH₃, -C2(CH₃)₂, -C4H₂ | Stereogenic | Bonded to four different groups. |
| C4 | -H, -H, -C3H(OBu), -C1(=O) | Achiral | Bonded to two identical hydrogen atoms. |
Diastereoselective and Enantioselective Control in Synthetic Transformations
The synthesis of specific stereoisomers of substituted cyclobutanones requires precise control over the formation of the chiral centers. While literature on the specific synthesis of this compound is scarce, established methodologies for the stereocontrolled synthesis of cyclobutane (B1203170) derivatives can be applied. nih.gov The goal of such syntheses is to achieve high diastereoselectivity (favoring one diastereomer over another) and/or enantioselectivity (favoring one enantiomer over another).
Several key strategies are employed for this purpose:
[2+2] Cycloadditions: This is a powerful method for constructing four-membered rings. Enantioselectivity can be introduced by using chiral catalysts or by attaching a chiral auxiliary to one of the reacting partners (e.g., a ketene (B1206846) or an alkene). The catalyst or auxiliary creates a chiral environment that favors the formation of one enantiomer of the cyclobutanone product.
Ring Expansion Reactions: Stereospecific ring expansions of readily available, enantiopure cyclopropanols are a common route to chiral cyclobutanones. organic-chemistry.org For instance, a catalytic protio-semipinacol ring-expansion of vinylic cyclopropyl (B3062369) alcohols can produce cyclobutanones with excellent enantioselectivity. organic-chemistry.org The stereochemistry of the starting material directly influences the stereochemistry of the product.
Catalytic Asymmetric Methods: Modern synthetic chemistry offers various catalytic approaches. Copper-catalyzed asymmetric hydrosilylation or Noyori's asymmetric transfer hydrogenation can effectively reduce a prochiral cyclobutanone to a chiral cyclobutanol (B46151) with high enantioselectivity. nih.gov Subsequent functionalization can yield the desired product. Furthermore, catalyst-controlled ring-opening reactions of bicyclo[1.1.0]butanes (BCBs) provide a reliable way to synthesize functionalized cyclobutanes, often with high diastereoselectivity. nih.gov
| Synthetic Strategy | Description | Type of Stereocontrol |
| Chiral Catalyzed [2+2] Cycloaddition | Reaction between a ketene and an alkene in the presence of a chiral Lewis acid or organocatalyst. | Enantioselective |
| Chiral Auxiliary Mediated [2+2] Cycloaddition | One of the reactants is temporarily attached to a chiral molecule, which directs the stereochemical outcome of the cycloaddition. | Diastereoselective, leading to an enantiopure product after auxiliary removal. |
| Stereospecific Ring Expansion | Rearrangement of an enantiopure cyclopropanol (B106826) or related precursor where the stereochemistry is transferred to the cyclobutanone product. organic-chemistry.org | Enantioselective / Diastereospecific |
| Asymmetric Reduction/Oxidation | Enantioselective reduction of a prochiral ketone precursor or kinetic resolution of a racemic alcohol. nih.gov | Enantioselective |
| Catalytic Ring-Opening of BCBs | Strain-release-driven functionalization of bicyclo[1.1.0]butanes using chiral catalyst systems. nih.gov | Diastereoselective / Enantioselective |
Ring Puckering and Conformational Dynamics of the Four-Membered Ring
Contrary to a simple planar depiction, the cyclobutane ring is not flat. A planar conformation would impose significant torsional strain due to the eclipsing of all hydrogen atoms on adjacent carbons. libretexts.org To alleviate this strain, the cyclobutane ring adopts a non-planar, "puckered" or "butterfly" conformation. libretexts.orglumenlearning.com This puckering reduces the torsional strain by moving the adjacent C-H bonds away from a fully eclipsed arrangement.
However, this puckering comes at a small energetic cost by slightly decreasing the internal C-C-C bond angles from 90° (in a planar square) to approximately 88°, thereby increasing the angle strain. libretexts.org Despite this, the energy gained from reducing the torsional strain outweighs the penalty from the increased angle strain, making the puckered conformation the most stable state.
The cyclobutane ring is not static; it undergoes a rapid interconversion between two equivalent puckered conformations through a planar transition state. slideshare.net This process is known as ring inversion or ring flipping. The energy barrier for this inversion in unsubstituted cyclobutane is very low, approximately 1.45 kcal/mol, allowing for rapid dynamic movement at room temperature. slideshare.net Ab initio studies have determined the equilibrium puckering angle for cyclobutane to be around 29.6°. nih.gov
Influence of Butoxy and Dimethyl Substituents on Molecular Geometry and Flexibility
The presence of substituents on the cyclobutanone ring significantly influences its conformational preferences. In this compound, the gem-dimethyl group at the C2 position and the butoxy group at the C3 position exert considerable steric and electronic effects.
Influence of the Gem-Dimethyl Group: The two methyl groups at the C2 position introduce significant steric bulk. This "gem-dimethyl effect" can have a stabilizing effect on the ring by restricting certain vibrational modes and influencing the ring's puckering amplitude. nih.gov The steric hindrance caused by the dimethyl group can raise the barrier to ring inversion and may favor a more deeply puckered conformation to minimize steric clashes. The steric influence of an α-dimethyl group has been shown to enhance the enantioselectivity of reactions at the adjacent carbonyl group. nih.gov
Influence of the Butoxy Group: In a puckered cyclobutane ring, substituents can be located in one of two positions: pseudo-axial (pointing more perpendicular to the general plane of the ring) or pseudo-equatorial (pointing more outwards from the ring). The butoxy group is sterically demanding and will strongly favor the pseudo-equatorial position to minimize unfavorable steric interactions with the other ring atoms and substituents. This is analogous to the preference for equatorial substituents in cyclohexane (B81311) to avoid 1,3-diaxial interactions. utdallas.edu
| Substituent | Position | Steric Influence | Conformational Effect |
| gem-Dimethyl | C2 | High | Increases puckering amplitude; may increase the barrier to ring inversion. nih.gov |
| Butoxy | C3 | High | Strongly favors the pseudo-equatorial position to minimize steric strain. nih.gov |
Conclusion and Future Research Perspectives for 3 Butoxy 2,2 Dimethylcyclobutan 1 One
Addressing Remaining Synthetic Challenges and Enhancing Efficiency
The synthesis of substituted cyclobutanones, including 3-Butoxy-2,2-dimethylcyclobutan-1-one, presents several challenges that future research can aim to overcome. Key synthetic strategies for the cyclobutane (B1203170) core often involve [2+2] cycloadditions, ring expansions of cyclopropyl (B3062369) derivatives, or the functionalization of a pre-existing cyclobutanone (B123998). nih.govorganic-chemistry.org
A direct and atom-economical route to this compound could be the [2+2] cycloaddition of dimethylketene (B1620107) with butyl vinyl ether. However, such reactions can face challenges related to regioselectivity and the efficiency of the cycloaddition with electron-rich alkenes. Future work should focus on developing highly selective catalytic systems, potentially using Lewis acids or organocatalysts, to control the regiochemical outcome and improve yields. Photochemical [2+2] cycloadditions represent another viable pathway, and the development of continuous flow reactor technologies could significantly enhance the efficiency, safety, and scalability of these processes. nih.govlibretexts.org
Alternative strategies involve the multi-step synthesis starting from a simpler cyclobutanone. For instance, the α-functionalization of 2,2-dimethylcyclobutanone is a plausible route. However, achieving selective introduction of a butoxy group at the C3 position requires overcoming challenges in regiocontrol. Research into novel directing groups or stereoselective organocatalytic methods, such as aldol (B89426) or Michael reactions followed by further transformations, could provide more efficient and controlled access to the target molecule. nih.gov
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Challenges to Address |
| [2+2] Cycloaddition | Atom economical, direct route | Regioselectivity, stereocontrol, reaction efficiency |
| Ring Expansion | Access from readily available cyclopropanols | Control of rearrangement pathways, substrate scope |
| α-Functionalization | Utilizes simpler starting materials | Regiocontrol for 3-substitution, potential for over-reaction |
| Catalytic Methods | Improved selectivity and efficiency, milder conditions | Catalyst development, cost, substrate compatibility |
Exploration of Unexplored Reactivity Patterns and Novel Transformations
The reactivity of this compound is largely unexplored, presenting a fertile ground for investigation. The inherent ring strain of approximately 26 kcal/mol makes the cyclobutanone ring susceptible to a variety of transformations not readily observed in acyclic or larger-ring ketones. acs.org
Future research should explore reactions that take advantage of this stored energy. For example, ring-expansion reactions could transform the four-membered ring into five-membered systems like cyclopentanones, which are common motifs in natural products. researchgate.netugent.beorganic-chemistry.org The influence of the butoxy and gem-dimethyl substituents on the regioselectivity of such rearrangements, whether under thermal, acidic, or metal-catalyzed conditions, warrants detailed investigation. psu.edu Similarly, ring-opening reactions can provide access to functionalized acyclic compounds stereoselectively. nih.gov
The carbonyl group serves as a key functional handle. While standard transformations like Wittig reactions and reductions are predictable, their stereochemical outcomes in this sterically hindered system could be interesting. nih.govacs.org More advanced applications could involve its participation in multicomponent reactions . Cyclobutanones are known to be viable partners in Ugi and Passerini reactions, which could be an efficient way to generate molecular complexity from this compound. acs.org
Furthermore, the potential for radical-mediated reactions is significant. Free radical-induced ring expansions or annulations involving the cyclobutanone core have been developed and could lead to the construction of complex polycyclic systems. researchgate.net The development of transition-metal-catalyzed C-C bond activation and functionalization strategies represents a modern frontier that could unlock entirely new reaction pathways for this and related cyclobutanones. rsc.org
Advanced Computational Modeling for Predictive Chemical Outcomes
Computational chemistry offers powerful tools to predict and rationalize the behavior of strained molecules like this compound. Advanced modeling can provide deep mechanistic insights, guide experimental design, and predict the outcomes of reactions, thereby accelerating research and reducing empirical optimization.
Density Functional Theory (DFT) can be employed to model the transition states of potential reactions, such as hydride reduction of the carbonyl group. Such studies can elucidate the factors controlling stereoselectivity, rationalizing why a particular diastereomer is formed preferentially by calculating the energy barriers for different attack trajectories (e.g., anti-face vs. syn-face attack relative to the butoxy group). acs.org This predictive capability is crucial for planning stereoselective syntheses.
For photochemical reactions, which are a cornerstone of cyclobutane chemistry, more sophisticated methods are required. The photodynamics of cyclobutanone itself have been the subject of intense computational study, including a recent community-wide "prediction challenge". aip.orgbarbatti.orgpaperswithcode.com Methods like Complete Active Space Self-Consistent Field (CASSCF) and Ab Initio Multiple Spawning (AIMS) can be used to simulate the behavior of the molecule in its excited state. researchgate.netucl.ac.uk Applying these methods to this compound could predict its photochemical fate—whether it undergoes ring-opening, decarbonylation, or cycloelimination—and how the substituents influence these pathways. aip.orgresearchgate.net This information is invaluable for designing efficient photochemical syntheses and avoiding unwanted side reactions.
Computational modeling can also predict spectroscopic properties and explore the conformational landscape of the molecule, providing a foundational understanding of its physical and chemical properties before embarking on extensive laboratory work.
Expanding Synthetic Utility in Emerging Fields (e.g., Sustainable Chemistry)
The unique three-dimensional structure imparted by the cyclobutane core is increasingly sought after in medicinal chemistry and materials science. nih.govplu.mx Future research should focus on positioning this compound as a valuable building block in these emerging areas, with a strong emphasis on the principles of sustainable chemistry.
In the context of green chemistry , research should prioritize the development of synthetic routes that minimize waste, avoid hazardous reagents, and use renewable resources. This includes the use of organocatalysis to replace heavy metals, the application of visible-light photochemistry to reduce energy consumption, and the design of high atom-economy reactions. nih.govrsc.org For instance, developing a catalytic, solvent-free [2+2] cycloaddition to synthesize the title compound would be a significant step towards a sustainable manufacturing process.
The application of cyclobutane scaffolds in advanced materials is a rapidly growing field. For example, novel hole-transporting materials based on cyclobutane cores have been synthesized using green-chemistry-inspired protocols for use in highly efficient perovskite solar cells. nih.govresearchgate.net this compound could serve as a monomer or a precursor to monomers for novel polymers . The rigid cyclobutane unit can impart unique thermal and mechanical properties to the polymer backbone, while the butoxy group can be used to tune solubility and other physical characteristics. nih.gov
In medicinal chemistry, cyclobutane rings are used as bioisosteres for other groups to improve metabolic stability and binding affinity. plu.mxrsc.org The title compound, with its specific substitution pattern, could be a starting point for the synthesis of novel bioactive molecules and libraries for drug discovery.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Butoxy-2,2-dimethylcyclobutan-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization or alkylation strategies. For example, cyclobutanone derivatives can be synthesized via [2+2] photocycloaddition of ketenes with alkenes or through ring-closing reactions of γ-ketoesters. The butoxy group can be introduced via nucleophilic substitution or alkoxylation under anhydrous conditions (e.g., using NaH as a base and butanol as the nucleophile). Reaction temperature and solvent polarity significantly impact stereoselectivity and purity. For instance, polar aprotic solvents like DMF may enhance reaction rates but could lead to byproducts if not carefully controlled. Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization is critical to isolate the desired product .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- NMR : H NMR will show a singlet for the two methyl groups at C2 (δ ~1.2–1.4 ppm) and a multiplet for the cyclobutanone ring protons. The butoxy group’s methylene protons adjacent to oxygen (CHO) appear as a triplet near δ ~3.5 ppm. C NMR confirms the carbonyl carbon (C=O) at δ ~210–220 ppm.
- IR : A strong absorption band at ~1750–1780 cm corresponds to the cyclobutanone carbonyl stretch.
- MS : Electron ionization (EI) mass spectrometry typically shows a molecular ion peak at m/z 184 (CHO) and fragments due to loss of the butoxy group (m/z 127) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?
- Methodological Answer : Discrepancies in solubility or stability may arise from impurities, stereoisomerism, or measurement conditions. To address this:
- Purity Assessment : Use differential scanning calorimetry (DSC) to verify melting point consistency and detect polymorphic forms.
- Solubility Studies : Conduct systematic solubility tests in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents using UV-Vis spectroscopy or gravimetric analysis under controlled humidity.
- Stability Analysis : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation products. Conflicting data may arise from trace moisture or light exposure during storage, necessitating inert-atmosphere handling .
Q. How does the steric environment of the cyclobutanone ring affect reactivity in functionalization reactions?
- Methodological Answer : The rigid, strained cyclobutanone ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. However, the 2,2-dimethyl substituents create steric hindrance, directing reactivity to the less hindered C3 position (butoxy group site). For example, Grignard reagents may preferentially attack the carbonyl carbon, while bulky organometallic reagents (e.g., LDA) could deprotonate α-hydrogens. Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distribution and steric maps .
Q. What are the challenges in scaling up the synthesis of this compound for mechanistic studies?
- Methodological Answer : Scaling up photochemical reactions (e.g., [2+2] cycloadditions) requires optimizing light penetration and reactor design to maintain yield. For thermal reactions, exothermicity must be controlled via slow reagent addition and cooling. Continuous flow systems may improve reproducibility by minimizing side reactions. Analytical challenges include maintaining enantiomeric purity during scale-up, which can be addressed using chiral HPLC or crystallization with chiral auxiliaries .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors, as cyclobutanones may irritate respiratory tracts.
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation.
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent moisture absorption or oxidation.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
